molecular formula C20H24N2O3S B2946132 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 941954-72-9

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2946132
CAS No.: 941954-72-9
M. Wt: 372.48
InChI Key: GQOKIOIPSGMNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound with a complex structure that includes a quinoline ring, a sulfonamide group, and a phenylethane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system. This can be achieved through the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then oxidized to introduce the oxo group at the 2-position .

The sulfonamide group is introduced through a reaction with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions. The final step involves the coupling of the quinoline derivative with a phenylethane moiety, which can be achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and subsequent steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield hydroxylated derivatives .

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. In plant biology, it mimics the action of abscisic acid by binding to ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways. This results in enhanced drought resistance and reduced water loss in plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is unique due to its combination of a quinoline ring, a sulfonamide group, and a phenylethane moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-13-22-19-10-9-18(15-17(19)8-11-20(22)23)21-26(24,25)14-12-16-6-4-3-5-7-16/h3-7,9-10,15,21H,2,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOKIOIPSGMNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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